molecular formula C13H12N2O B564926 α-Phenyl-2-pyridineacetamide-d4 CAS No. 1185024-97-8

α-Phenyl-2-pyridineacetamide-d4

Cat. No.: B564926
CAS No.: 1185024-97-8
M. Wt: 216.276
InChI Key: PYAPITOPBTXXNJ-DOGSKSIHSA-N
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Description

α-Phenyl-2-pyridineacetamide-d4: is an isotope-labeled compound of α-Phenyl-2-pyridineacetamide. It is primarily used in organic synthesis and various scientific research applications. The compound has a molecular formula of C13H8D4N2O and a molecular weight of 216.27 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of α-Phenyl-2-pyridineacetamide-d4 involves the incorporation of deuterium atoms into the α-Phenyl-2-pyridineacetamide structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions: α-Phenyl-2-pyridineacetamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: α-Phenyl-2-pyridineacetamide-d4 is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying reaction mechanisms and kinetics.

Biology: In biological research, the compound is used to study metabolic pathways and enzyme interactions. Its deuterium labeling allows for precise tracking and analysis of biological processes.

Medicine: The compound is utilized in medical research for imaging and diagnostic purposes. It helps in understanding drug metabolism and pharmacokinetics.

Industry: In industrial applications, this compound is used as a standard for quality control and calibration in analytical instruments.

Mechanism of Action

The mechanism of action of α-Phenyl-2-pyridineacetamide-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for detailed analysis of reaction mechanisms. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: α-Phenyl-2-pyridineacetamide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it particularly valuable in studies involving reaction mechanisms, metabolic pathways, and analytical techniques.

Properties

CAS No.

1185024-97-8

Molecular Formula

C13H12N2O

Molecular Weight

216.276

IUPAC Name

2-phenyl-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetamide

InChI

InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16)/i4D,5D,8D,9D

InChI Key

PYAPITOPBTXXNJ-DOGSKSIHSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N

Synonyms

2-Phenyl-2-(2-pyridyl)acetamide-d4;  NSC 62572-d4;  SC 16571-d4;  α-(2-Pyridyl)benzeneacetamide-d4_x000B_

Origin of Product

United States

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